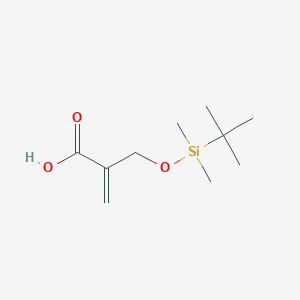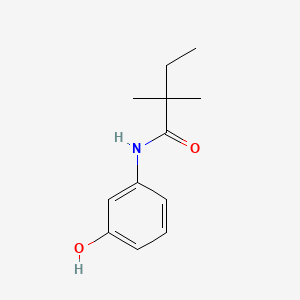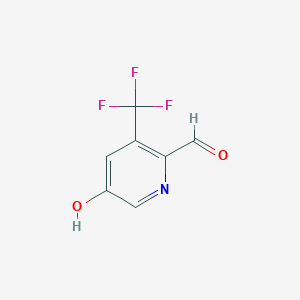
5-Hydroxy-3-(trifluoromethyl)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-3-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H4F3NO2 It is a derivative of picolinaldehyde, featuring a trifluoromethyl group at the 3-position and a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-(trifluoromethyl)picolinaldehyde can be achieved through several methods. One common approach involves the lithiation of a precursor compound followed by trapping with electrophiles. For instance, functionalization at the 5-position can be achieved by lithiation in flow, followed by trapping in batch with a series of electrophiles . This method allows for precise control over the reaction conditions, avoiding precipitation and ensuring high yield.
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency . The production process is optimized to meet the demands of large-scale applications, ensuring that the compound is available for research and industrial use.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-(trifluoromethyl)picolinaldehyde undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-3-(trifluoromethyl)picolinaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Hydroxy-3-(trifluoromethyl)picolinaldehyde include:
- 3-Hydroxy-5-(trifluoromethyl)picolinaldehyde
- 5-(Trifluoromethyl)picolinaldehyde
- 3-Hydroxy-5-(difluoromethyl)picolinaldehyde
Uniqueness
What sets this compound apart from these similar compounds is the specific positioning of the hydroxyl and trifluoromethyl groups. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H4F3NO2 |
|---|---|
Molecular Weight |
191.11 g/mol |
IUPAC Name |
5-hydroxy-3-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-4(13)2-11-6(5)3-12/h1-3,13H |
InChI Key |
GMXWLIYHACGTBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


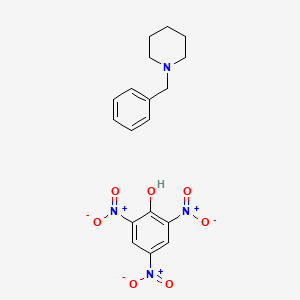
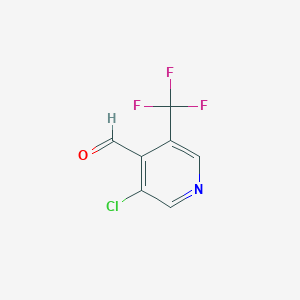
![3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline](/img/structure/B13995697.png)
![9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purine-6-thione](/img/structure/B13995699.png)


![3-(Benzenesulfonylmethyl)imidazo[1,5-a]pyrazine](/img/structure/B13995718.png)
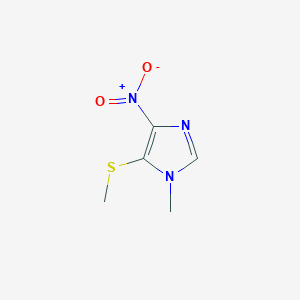
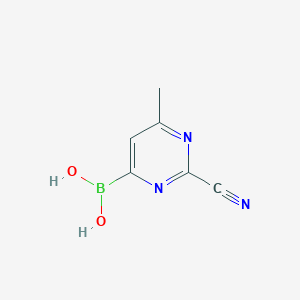
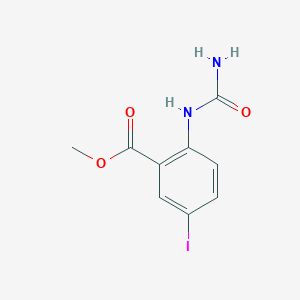
![2-Tert-butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B13995746.png)
